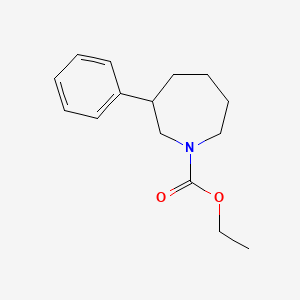
2-(4-Propan-2-ylphenyl)benzotriazol-5-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzotriazole ring substituted with a 4-(propan-2-yl)phenyl group at the 2-position and an amine group at the 5-position.
Wissenschaftliche Forschungsanwendungen
2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It may be explored for its pharmacological properties and potential therapeutic applications.
Industry: The compound is used in the development of materials with specific properties, such as UV stabilizers and corrosion inhibitors.
Wirkmechanismus
Target of Action
The primary target of 2-(4-propan-2-ylphenyl)benzotriazol-5-amine is the Nuclear hormone receptor family member daf-12 in Caenorhabditis elegans . This receptor plays a crucial role in the regulation of development, metabolism, and lifespan in nematodes .
Mode of Action
These interactions, which include π–π stacking and hydrogen bonding, allow the compound to bind with enzymes and receptors in biological systems .
Biochemical Pathways
Benzotriazole derivatives have been shown to exhibit a broad spectrum of biological properties, suggesting that they may affect multiple pathways . These properties include anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .
Pharmacokinetics
The benzotriazole moiety is known to influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of a molecule, which can improve its physicochemical, pharmacological, and pharmacokinetic properties .
Result of Action
Benzotriazole derivatives have been shown to exhibit a broad spectrum of biological properties, suggesting that they may have diverse effects at the molecular and cellular level .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-(4-propan-2-ylphenyl)benzotriazol-5-amine are largely derived from its benzotriazole core. The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes 2-(4-propan-2-ylphenyl)benzotriazol-5-amine susceptible to bind with enzymes and receptors in biological systems . Such diverse non-covalent interactions endow 2-(4-propan-2-ylphenyl)benzotriazol-5-amine with a broad spectrum of biological properties .
Cellular Effects
Benzotriazole derivatives have been shown to exhibit a range of biological activities, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . These activities suggest that 2-(4-propan-2-ylphenyl)benzotriazol-5-amine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(4-propan-2-ylphenyl)benzotriazol-5-amine is not well-defined due to the limited available data. Benzotriazole derivatives are known to bind with enzymes and receptors in biological systems, suggesting that 2-(4-propan-2-ylphenyl)benzotriazol-5-amine may exert its effects at the molecular level through similar interactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine typically involves the following steps:
Formation of the Benzotriazole Ring: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Substitution Reaction: The 4-(propan-2-yl)phenyl group is introduced through a substitution reaction, where a suitable precursor, such as 4-(propan-2-yl)phenyl halide, reacts with the benzotriazole ring.
Industrial Production Methods
In industrial settings, the production of 2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzotriazole ring and the phenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetone: Known for its use in the synthesis of amphetamines.
2-[4-(propan-2-yl)phenyl]propanal: A related compound with similar structural features.
Formoterol Related Compound I: Shares structural similarities with the benzotriazole compound.
Uniqueness
2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine is unique due to its specific substitution pattern on the benzotriazole ring, which imparts distinct chemical and biological properties. Its combination of a benzotriazole ring with a 4-(propan-2-yl)phenyl group and an amine group makes it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
2-(4-propan-2-ylphenyl)benzotriazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-10(2)11-3-6-13(7-4-11)19-17-14-8-5-12(16)9-15(14)18-19/h3-10H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQLLSICFDWTQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353718.png)



![2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole](/img/structure/B2353723.png)
![4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2353727.png)
![3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2353728.png)


![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2353731.png)
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2353734.png)
![2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde](/img/structure/B2353735.png)
![3-({1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)pyrazine-2-carbonitrile](/img/structure/B2353737.png)
![7-[(2-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/new.no-structure.jpg)
